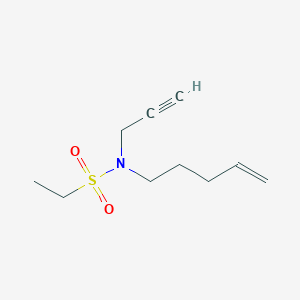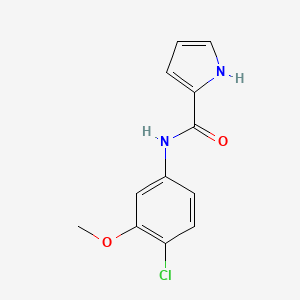
2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide, also known as MPAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it an interesting target for further investigation.
Wirkmechanismus
The mechanism of action of 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide is not fully understood, but it is thought to involve the inhibition of histone deacetylases. Histone deacetylases are enzymes that play a role in gene expression by removing acetyl groups from histone proteins. By inhibiting these enzymes, 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide may alter gene expression and lead to changes in cellular function.
Biochemical and Physiological Effects:
2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide has been shown to have a variety of biochemical and physiological effects. In addition to its activity as a histone deacetylase inhibitor, 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide has been shown to have antioxidant activity and to inhibit the production of inflammatory cytokines. Additionally, 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide has been shown to have a protective effect on neurons, reducing the damage caused by oxidative stress and other insults.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide is that it has been well-characterized in the literature, with numerous studies investigating its properties and potential applications. Additionally, the synthesis of 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide is relatively straightforward and can be carried out using readily available reagents. However, one limitation of 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide. One possibility is to investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies could investigate the effects of 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide on gene expression and cellular function, with the goal of identifying new targets for drug development. Finally, studies could investigate the safety and toxicity of 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide, with the goal of determining whether it could be used as a therapeutic agent in humans.
Synthesemethoden
The synthesis of 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide involves several steps, including the reaction of 6-methyl-4-pyrone with propylamine to form 6-methyl-4-oxopyran-3-yl-N-propylamine. This intermediate is then reacted with acetic anhydride to yield 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide. The synthesis of 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide has been well-documented in the literature, and several variations of the procedure have been reported.
Wissenschaftliche Forschungsanwendungen
2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide has been investigated for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and biochemistry. In particular, 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide has been shown to have activity as a histone deacetylase inhibitor, which may make it useful in the treatment of certain types of cancer. Additionally, 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-3-4-12-11(14)7-16-10-6-15-8(2)5-9(10)13/h5-6H,3-4,7H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTHHPZTJMOUTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)COC1=COC(=CC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(3,5-Dichlorophenyl)ethyl]-1,2,4-triazole](/img/structure/B7679794.png)
![4-fluoro-3-methyl-N-[5-(3-methylbutyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7679796.png)
![3-[(5-benzyl-1H-1,2,4-triazol-3-yl)sulfonylmethyl]-4-ethyl-5-methyl-1,2,4-triazole](/img/structure/B7679800.png)
![5-benzyl-3-[(1-propan-2-ylpyrazol-3-yl)methylsulfonyl]-1H-1,2,4-triazole](/img/structure/B7679808.png)

![2-[1-(1,3-Dioxolan-2-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol](/img/structure/B7679823.png)
![2-[[2-(Trifluoromethoxy)phenoxy]methyl]-1,3-dioxolane](/img/structure/B7679824.png)
![N-[methyl(propyl)sulfamoyl]propanamide](/img/structure/B7679830.png)
![1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-(2-thiophen-3-ylethyl)urea](/img/structure/B7679836.png)
![3-[(5-benzyl-1H-1,2,4-triazol-3-yl)sulfonylmethyl]-5-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7679843.png)
![Ethyl 6-[4-[(1-ethenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7679857.png)
![Methyl 4-chloro-3-[(2-cyclobutyl-1,3-oxazole-4-carbonyl)amino]-2-methylbenzoate](/img/structure/B7679872.png)